5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine
Overview
Description
5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is a heterocyclic aromatic organic compound that contains a benzoimidazole ring fused to a pyridine ring
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 2-aminopyridine with o-phenylenediamine in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as ethanol or methanol.
Cyclization Reaction: Another approach is the cyclization of 2-aminopyridine-3-carboxaldehyde with o-phenylenediamine under acidic conditions. This reaction often requires heating and the use of a strong acid like hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of solvent, temperature, and catalyst can be optimized to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at the pyridine or benzoimidazole rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and other reduced forms.
Substitution Products: A wide range of substituted derivatives based on the electrophile or nucleophile used.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in biological function . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation, affecting cell division and growth .
Biochemical Pathways
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives have been reported to show considerable cytotoxicity . These compounds effectively inhibit microtubule assembly formation in certain cell lines .
Molecular Mechanism
Imidazole derivatives have been reported to inhibit microtubule assembly formation
Dosage Effects in Animal Models
Some imidazole derivatives have shown significant activity against certain cancer cell lines at specific concentrations .
Metabolic Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases. Industry: The compound is used in the development of new materials and catalysts.
Comparison with Similar Compounds
Benzimidazole: A simpler heterocyclic compound with similar biological activities.
Pyridine: A basic heterocyclic aromatic compound often used in organic synthesis.
Imidazole: Another five-membered ring containing two nitrogen atoms, similar to benzimidazole.
Uniqueness: 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is unique due to its fused ring structure, which provides distinct chemical and biological properties compared to its simpler counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and chemical processes.
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGYZEIIHKKPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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